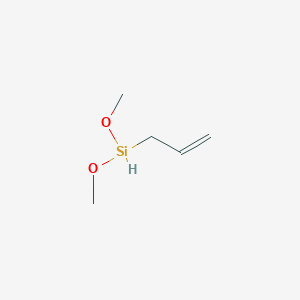
Silane, dimethoxy-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethoxy-2-propenyl- is an organosilicon compound with the molecular formula C5H12O2Si It is characterized by the presence of two methoxy groups and an allyl group attached to a silicon atom
Preparation Methods
Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .
Chemical Reactions Analysis
Silane, dimethoxy-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include copper hydride, nickel catalysts, and palladium catalysts. .
Scientific Research Applications
Silane, dimethoxy-2-propenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers and as an additive in the formulation of specialty materials
Mechanism of Action
The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .
Comparison with Similar Compounds
Silane, dimethoxy-2-propenyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: Used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Diethoxymethylsilane: Employed in the preparation of optically active 3,3-diarylpropanoate derivatives.
Dimorpholindimethoxysilane: Utilized as an external donor in propylene polymerization. These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of dimethoxyallylsilane in certain contexts.
Properties
Molecular Formula |
C5H12O2Si |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
dimethoxy(prop-2-enyl)silane |
InChI |
InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3 |
InChI Key |
HAPKKYLOHNZLFM-UHFFFAOYSA-N |
Canonical SMILES |
CO[SiH](CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


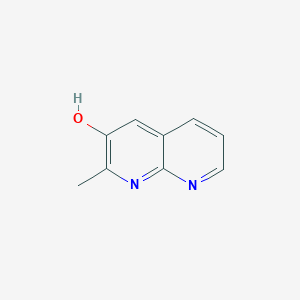
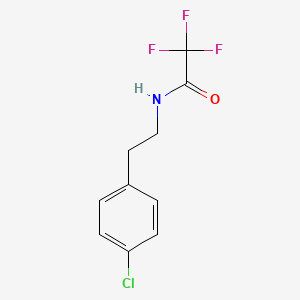
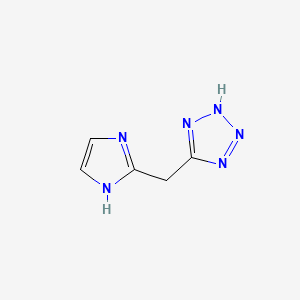
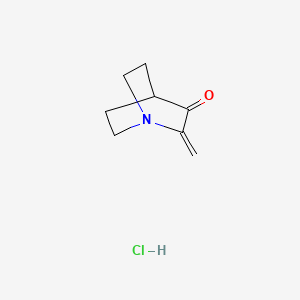
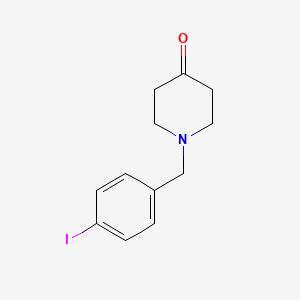
![4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)
![5-Bromo-2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B8713686.png)

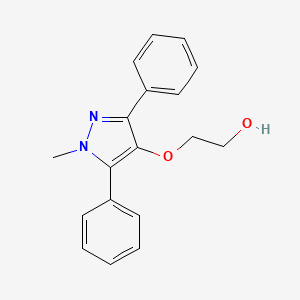
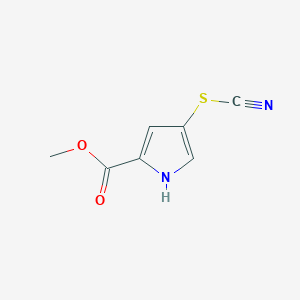
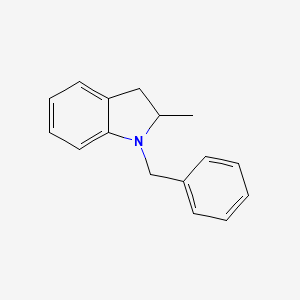
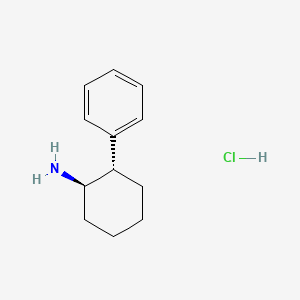
](/img/structure/B8713722.png)
